molecular formula C11H17NO4 B13902723 (1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

Cat. No.: B13902723
M. Wt: 227.26 g/mol
InChI Key: SDTQQTUDFXUEEX-BWZBUEFSSA-N
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Description

(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[310]hexane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the tert-butoxycarbonyl group: This is achieved through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S,5R)-2-Azabicyclo[3.1.0]hexane-4-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    (1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane: Lacks the carboxylic acid group.

Uniqueness

The presence of both the tert-butoxycarbonyl group and the carboxylic acid group in (1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid makes it unique. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1R,4S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-7(9(13)14)6-4-8(6)12/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1

InChI Key

SDTQQTUDFXUEEX-BWZBUEFSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)O

Origin of Product

United States

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